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Compound of Interest

Compound Name: C25H19CI2N305

Cat. No.: B12628054

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum mechanical
calculations for the molecule with the chemical formula C25H19CI2N305. Due to the limited
publicly available information on this specific compound, this document outlines a generalized
yet detailed theoretical framework and computational protocol for its analysis. The
methodologies described herein are based on established principles of computational
chemistry and are designed to yield valuable insights into the molecule's electronic structure,
stability, and potential reactivity, which are critical for applications in drug design and materials
science.

Theoretical Framework: A Foundation in Density
Functional Theory

At the core of understanding the properties of C25H19CI2N305 lies Density Functional Theory
(DFT), a powerful quantum mechanical method that allows for the accurate calculation of the
electronic structure of molecules. DFT is predicated on the Hohenberg-Kohn theorems, which
state that the ground-state energy and all other ground-state properties of a many-electron
system are uniquely determined by its electron density. This approach offers a favorable
balance between computational cost and accuracy, making it a workhorse in modern
computational chemistry.
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For a molecule of the size and complexity of C25H19CI2N305, a typical DFT calculation would
involve selecting an appropriate functional and basis set. A common choice for the functional
would be a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-
Fock theory and DFT. The basis set, which is a set of mathematical functions used to build the
molecular orbitals, would typically be a Pople-style basis set like 6-31G(d,p) or a more
extensive one such as the correlation-consistent basis set cc-pVDZ for higher accuracy.

Computational Protocol: A Step-by-Step Workflow

A systematic computational workflow is essential for obtaining reliable and reproducible results.
The following protocol outlines the key steps in performing quantum mechanical calculations on
C25H19CI2N305.
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 To cite this document: BenchChem. [Unraveling the Quantum Mechanical Landscape of
C25H19CI2N305: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12628054#quantum-mechanical-calculations-for-
c25h19c¢l2n305]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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